N-(6-chloro-3-iodopyridin-2-yl)pivalamide
Overview
Description
N-(6-chloro-3-iodopyridin-2-yl)pivalamide: is an organic compound with the molecular formula C10H12ClIN2O and a molecular weight of 338.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, and a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-3-iodopyridin-2-yl)pivalamide typically involves the following steps:
Halogenation: The pyridine ring is first halogenated to introduce chlorine and iodine atoms at specific positions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions, such as temperature control and the use of efficient catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-chloro-3-iodopyridin-2-yl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-(6-chloro-3-iodopyridin-2-yl)pivalamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-3-iodopyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The chlorine and iodine atoms, along with the pivalamide group, contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- N-(2-chloro-6-iodopyridin-3-yl)pivalamide
- N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide
- N-(2-chloro-4-cyano-6-iodopyridin-3-yl)pivalamide
Comparison: N-(6-chloro-3-iodopyridin-2-yl)pivalamide is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This positioning affects its chemical reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCDMGMWAACSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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